(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide” is not provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide” are not provided in the sources I found .Scientific Research Applications
Synthetic Procedures and Medicinal Chemistry
Research in synthetic chemistry, particularly involving benzazoles and their derivatives, highlights the significance of developing new procedures to access compounds with potential therapeutic effects. Benzazoles and their derivatives, including guanidinobenzazoles, have shown a variety of biological activities and are used in clinical applications, suggesting a framework for exploring the synthesis and application of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide in medicinal chemistry (Rosales-Hernández et al., 2022).
Pharmacokinetics and Toxicity Profiles
The pharmacokinetic and toxicity profiles of structurally related compounds, such as mebendazole and praziquantel, provide a basis for assessing similar profiles in new compounds. Understanding these profiles is crucial for determining the therapeutic potential and safety of this compound (Dayan, 2003).
Drug Repurposing in Oncology
The concept of drug repurposing, as illustrated by the use of mebendazole in oncology, underscores the potential for existing drugs or compounds to be applied in new therapeutic contexts. This approach suggests that this compound could be explored for applications beyond its initially intended use, particularly in treating resistant tumor cells and influencing cancer stem cell dynamics (Guerini et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-4-2-3-5-11(9)15(21)20-19-14-12-8-10(17)6-7-13(12)18-16(14)22/h2-8,18,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZILLNZVKUWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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